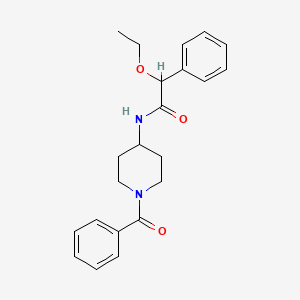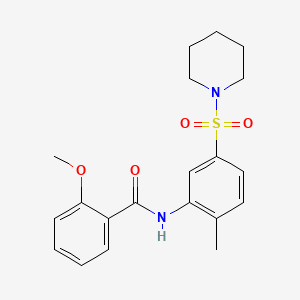
N-(1-benzoylpiperidin-4-yl)-2-ethoxy-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzoylpiperidin-4-yl)-2-ethoxy-2-phenylacetamide, commonly known as BPEA, is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. BPEA belongs to the class of compounds known as piperidines and has been studied extensively for its pharmacological properties.
作用机制
The exact mechanism of action of BPEA is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain. BPEA has been found to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood, pain, and inflammation.
Biochemical and Physiological Effects:
BPEA has been found to exhibit analgesic and anti-inflammatory effects in animal models. It has also been found to exhibit antidepressant effects in various behavioral tests. BPEA has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood, pain, and inflammation.
实验室实验的优点和局限性
One of the advantages of BPEA is its potential therapeutic applications in various fields of medicine. BPEA has been found to exhibit analgesic, anti-inflammatory, and antidepressant properties. However, one of the limitations of BPEA is its low solubility in water, which can make it difficult to administer in certain forms.
未来方向
There are several future directions for the study of BPEA. One possible direction is the development of new analogs of BPEA with improved pharmacological properties. Another possible direction is the study of the potential use of BPEA in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Further studies are also needed to fully understand the mechanism of action of BPEA and its potential side effects.
Conclusion:
In conclusion, BPEA is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. BPEA has been studied extensively for its pharmacological properties, including its analgesic, anti-inflammatory, and antidepressant effects. While further studies are needed to fully understand the mechanism of action of BPEA and its potential side effects, it is clear that BPEA has the potential to be a valuable tool in the field of medicine.
合成方法
The synthesis of BPEA involves the reaction of 1-benzoylpiperidine-4-carboxylic acid with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to form the final compound, BPEA. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
BPEA has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit analgesic, anti-inflammatory, and antidepressant properties. BPEA has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
N-(1-benzoylpiperidin-4-yl)-2-ethoxy-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-2-27-20(17-9-5-3-6-10-17)21(25)23-19-13-15-24(16-14-19)22(26)18-11-7-4-8-12-18/h3-12,19-20H,2,13-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEWXPWNCMXWRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-[4-(4-fluoroanilino)piperidine-1-carbonyl]-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7532974.png)
![2,3-Dihydroindol-1-yl-[2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrophenyl]methanone](/img/structure/B7532979.png)

![[4-(2-Tert-butyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7532996.png)


![2-[[5-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7533010.png)
![4-pyridin-2-yl-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline-4-carbonitrile](/img/structure/B7533018.png)
![1-(2-phenylacetyl)-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7533031.png)
![1-butyl-N-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxamide](/img/structure/B7533038.png)
![[3-(Cyanomethyl)-4-oxoquinazolin-2-yl]methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate](/img/structure/B7533054.png)
![4-[[2-[[11-(4-Methylphenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetyl]amino]benzamide](/img/structure/B7533058.png)
![1-(2-phenylacetyl)-N-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7533060.png)
